molecular formula C14H9N3O3Se B15005682 N-(2,1,3-benzoselenadiazol-4-yl)-1,3-benzodioxole-5-carboxamide

N-(2,1,3-benzoselenadiazol-4-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B15005682
M. Wt: 346.21 g/mol
InChI Key: ARMQMUGFFVPRKD-UHFFFAOYSA-N
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Description

N-(2,1,3-benzoselenadiazol-4-yl)-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzoselenadiazole moiety fused with a benzodioxole ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzoselenadiazol-4-yl)-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzoselenadiazole core. This can be achieved through the reaction of o-phenylenediamine with selenium dioxide under oxidative conditions. The resulting benzoselenadiazole is then coupled with a benzodioxole derivative through a series of condensation reactions, often involving reagents such as thionyl chloride and amines to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzoselenadiazol-4-yl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the benzoselenadiazole ring can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atom can yield selenoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,1,3-benzoselenadiazol-4-yl)-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its fluorescent properties make it useful as a probe in imaging studies.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoselenadiazol-4-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with molecular targets through its unique structural features. The benzoselenadiazole moiety can participate in redox reactions, while the benzodioxole ring can engage in π-π interactions with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(7-(Nitrobenz-2-oxa-1,3-diazol-4-yl))-7-amino-3alpha,12alpha-dihydroxycholan-24-oyl)-2-aminoethanesulfonate: Another compound featuring a benzoselenadiazole moiety, used in fluorescent probes.

    SCOTfluor lactic acid probe 510: A fluorescent probe with a similar structural motif, used for imaging lactic acid metabolism.

Uniqueness

N-(2,1,3-benzoselenadiazol-4-yl)-1,3-benzodioxole-5-carboxamide is unique due to its combination of a benzoselenadiazole and benzodioxole ring, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics or redox activity.

Properties

Molecular Formula

C14H9N3O3Se

Molecular Weight

346.21 g/mol

IUPAC Name

N-(2,1,3-benzoselenadiazol-4-yl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C14H9N3O3Se/c18-14(8-4-5-11-12(6-8)20-7-19-11)15-9-2-1-3-10-13(9)17-21-16-10/h1-6H,7H2,(H,15,18)

InChI Key

ARMQMUGFFVPRKD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC4=N[Se]N=C43

Origin of Product

United States

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